![molecular formula C30H43N7O6 B1212710 2-[(N-{1-[N-(1-{N-[(1S)-2-hydroxy-1-benzylethyl]carbamoyl}-2-methylpropyl)carbamoyl]-4-(amidinoamino)butyl}carbamoyl)amino]-3-phenylpropanoic acid](/img/structure/B1212710.png)
2-[(N-{1-[N-(1-{N-[(1S)-2-hydroxy-1-benzylethyl]carbamoyl}-2-methylpropyl)carbamoyl]-4-(amidinoamino)butyl}carbamoyl)amino]-3-phenylpropanoic acid
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Overview
Description
2-[(N-{1-[N-(1-{N-[(1S)-2-hydroxy-1-benzylethyl]carbamoyl}-2-methylpropyl)carbamoyl]-4-(amidinoamino)butyl}carbamoyl)amino]-3-phenylpropanoic acid is a natural product found in Streptomyces chromofuscus with data available.
Scientific Research Applications
Chromatography and Compound Analysis
One notable application of carbamoyl derivatives, akin to the chemical compound , is in the field of chromatography. Phillips (1954) conducted a study focusing on the chromatographic behavior of N-carbamoyl derivatives (hydantoic acids) on paper chromatograms. This research is pivotal in understanding the separation and analysis of similar compounds (Phillips, 1954).
Synthetic Applications in Organic Chemistry
In the realm of synthetic organic chemistry, there is significant research involving carbamoyl and related compounds. For instance, Arvanitis et al. (1998) described enantioselective synthesis methods for 3-aminopropanoic acid derivatives, which are closely related to the chemical structure . This research provides valuable insights into the synthesis of compounds with potential pharmaceutical applications (Arvanitis et al., 1998).
Applications in Heterocyclic Chemistry
Carbamoyl derivatives are also key in the synthesis of various heterocyclic structures. For instance, the work of Lachkova, Petrov, and Hussein (1993) on the synthesis of carbamoyl-amino-alkanephosphonic acids demonstrates the relevance of these compounds in creating structurally diverse molecules with potential utility in medicinal chemistry (Lachkova, Petrov, & Hussein, 1993).
Medicinal Chemistry Applications
The chemical structure , being closely related to various carbamoyl derivatives, may also find application in the development of medicinal compounds. As shown in the research by Kagechika et al. (1988), aromatic amides with carbamoyl groups have shown potent retinoidal activities, suggesting their potential in therapeutic applications (Kagechika et al., 1988).
properties
Product Name |
2-[(N-{1-[N-(1-{N-[(1S)-2-hydroxy-1-benzylethyl]carbamoyl}-2-methylpropyl)carbamoyl]-4-(amidinoamino)butyl}carbamoyl)amino]-3-phenylpropanoic acid |
---|---|
Molecular Formula |
C30H43N7O6 |
Molecular Weight |
597.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C30H43N7O6/c1-19(2)25(27(40)34-22(18-38)16-20-10-5-3-6-11-20)37-26(39)23(14-9-15-33-29(31)32)35-30(43)36-24(28(41)42)17-21-12-7-4-8-13-21/h3-8,10-13,19,22-25,38H,9,14-18H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,31,32,33)(H2,35,36,43)/t22-,23-,24-,25-/m0/s1 |
InChI Key |
FWFRRBPYKRBFLL-QORCZRPOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)CO)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)CO)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC2=CC=CC=C2)C(=O)O |
synonyms |
Mer N5075A Mer-N5075A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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